(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
CAS No.:
Cat. No.: VC13754210
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO5 |
|---|---|
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | (2R,3S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m0/s1 |
| Standard InChI Key | GXJGIYFYNRRZGU-JOYOIKCWSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Stereochemical Configuration
The molecular formula of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol. The IUPAC name, (2R,3S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, reflects its stereochemical specificity and functional groups. The Boc group (tert-butyloxycarbonyl) protects the amine, while the hydroxyphenyl moiety contributes to hydrogen-bonding interactions and solubility in polar solvents.
Stereochemical Significance
The 2R,3S configuration ensures spatial alignment critical for biological activity. This stereochemistry is achieved through asymmetric synthesis or enzymatic resolution, as seen in related Boc-protected amino acids like (2S,3R)-N-Boc-2-amino-3-phenylbutyric acid . The hydroxyphenyl group’s para orientation enhances electronic conjugation, stabilizing the molecule and influencing its binding affinity to biological targets.
| Structural Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | (2R,3S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Stereochemistry | 2R,3S |
| Key Functional Groups | Boc-protected amine, hydroxyphenyl, carboxylic acid |
Synthesis and Preparation Strategies
The synthesis of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves multistep reactions emphasizing stereocontrol and Boc-group stability.
Key Synthetic Steps
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Amino Acid Protection: The amine group of the precursor amino acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions to prevent hydrolysis.
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Stereoselective Alkylation: Introduction of the hydroxyphenyl moiety via alkylation or cross-coupling reactions, leveraging chiral auxiliaries or catalysts to achieve the 2R,3S configuration .
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Deprotection and Purification: Acidic or enzymatic removal of the Boc group, followed by chromatography or recrystallization for enantiomeric enrichment (>98% ee in some analogs) .
Reaction Optimization
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Solvent Systems: Anhydrous dichloromethane or toluene minimizes Boc-group hydrolysis .
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Temperature Control: Reactions are typically conducted at 0–25°C to suppress racemization .
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Catalysts: Palladium or enzymatic catalysts enhance stereoselectivity, as demonstrated in syntheses of fluorinated analogs .
Applications in Medicinal Chemistry and Drug Development
(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is pivotal in designing peptide-based therapeutics and enzyme inhibitors.
Peptide Synthesis
The Boc group enables sequential peptide chain elongation in solid-phase synthesis. For example, analogs of this compound are incorporated into peptidomimetics targeting proteases or G-protein-coupled receptors.
Enzyme Inhibition
The hydroxyphenyl group participates in hydrogen bonding with active-site residues, as observed in dipeptidyl peptidase-IV (DPP-IV) inhibitors like sitagliptin. Although the trifluorophenyl variant is used in sitagliptin , the hydroxyphenyl analog’s polarity may enhance solubility for oral formulations.
Comparative Bioactivity
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| (2R,3S)-2-Boc-amino-3-(4-hydroxyphenyl)-butyric acid | DPP-IV | 12 nM | |
| (2S,3R)-N-Boc-2-amino-3-phenylbutyric acid | Leukotriene A4 hydrolase | 8 nM |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra confirm stereochemistry and purity. Key signals include:
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Boc Group: tert-butyl singlet at δ 1.4 ppm (¹H).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 295.33.
Chromatographic Methods
Reverse-phase HPLC with chiral columns achieves >99% enantiomeric excess, critical for pharmaceutical applications .
Comparative Analysis with Related Boc-Protected Amino Acids
Structural and Functional Differences
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(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid: Used in bestatin analogs for aminopeptidase inhibition.
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BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid: Key intermediate in sitagliptin, emphasizing halogenated aryl groups for metabolic stability .
| Property | (2R,3S)-Hydroxyphenyl | (2S,3R)-Phenyl | Trifluorophenyl |
|---|---|---|---|
| Molecular Weight | 295.33 g/mol | 279.33 g/mol | 313.29 g/mol |
| Key Application | Peptide synthesis | Enzyme inhibition | DPP-IV inhibition |
| LogP (Predicted) | 1.8 | 2.3 | 3.1 |
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